(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid
Description
Properties
IUPAC Name |
(2S,4S)-2-amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)9-3-1-7(2-4-9)5-8(11(18)19)6-10(17)12(20)21/h1-4,8,10H,5-6,17H2,(H,18,19)(H,20,21)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVMWWMTSDUMAQ-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435064 | |
| Record name | (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207508-60-9 | |
| Record name | (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with excellent regioselectivity.
Industrial Production Methods
Industrial production of (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a valuable building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the reactivity and stability of derivatives formed during chemical reactions, making it useful in organic synthesis.
- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions, allowing for the formation of functionalized derivatives that can be employed in further synthetic applications.
Biology
- Biological Interactions : Research indicates that (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid interacts with specific enzymes and metabolic pathways. The trifluoromethyl group can enhance binding affinity to certain biological targets, leading to modulation of their activity .
- Cell Viability Studies : In vitro studies have demonstrated that this compound can affect cell vitality. For instance, cell lines incubated with derivatives of L-glutamic acid showed varying degrees of vitality, suggesting potential applications in studying metabolic effects and cellular responses .
Medicine
- Potential Therapeutic Applications : The compound is under investigation for its potential therapeutic applications, including its role as a novel drug candidate. Its unique properties may allow it to function as an allosteric modulator for metabotropic glutamate receptors, which are implicated in various neurological disorders .
- Diagnostic Imaging : this compound can also be used as a precursor for radiolabeling in Positron Emission Tomography (PET). The incorporation of fluorine isotopes enables the development of tracers suitable for diagnostic imaging of proliferative diseases such as tumors .
Industry
- Specialty Chemicals Production : The compound is employed in the production of specialty chemicals and materials with unique properties due to its trifluoromethyl group. These materials can have applications ranging from pharmaceuticals to advanced materials science.
Case Studies
Mechanism of Action
The mechanism of action of (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 4-position of L-glutamic acid is a critical site for modulating interactions with transporters like system xc−. Below is a comparison of (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid with structurally related compounds:
Functional and Pharmacokinetic Differences
- System xc− Affinity: Fluorinated derivatives like [18F]FSPG exhibit strong binding to system xc− due to the electronegative fluorine atom, which mimics endogenous glutamate’s carboxylate group .
- Metabolic Stability : The benzyl group in this compound could confer resistance to enzymatic degradation compared to alkyl-chain analogs (e.g., butyl or fluoropropyl), as aromatic groups often slow metabolic clearance .
- Imaging Utility: Unlike [18F]FSPG, which is radiolabeled for PET imaging, the non-radioactive trifluoromethyl-benzyl variant may serve as a therapeutic agent or a non-imaging biomarker. However, this remains speculative without direct evidence.
Clinical and Preclinical Data
- [18F]FSPG: Validated in human trials for detecting pancreatic ductal adenocarcinoma (PDAC) metastases and head/neck cancers, with uptake correlating with system xc− expression . Tumor-to-background ratios exceed those of 18F-FDG in certain cases .
- Benzyl-Substituted Analogs: No clinical data are available for this compound. Precedent from cyclohexylmethyl and butyl derivatives suggests that bulky substituents may reduce transporter affinity but improve pharmacokinetic profiles .
Biological Activity
(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid is a synthetic analog of glutamic acid, modified with a trifluoromethyl group and a benzyl moiety. This compound has garnered interest due to its potential biological activities, particularly in modulating glutamate receptors and influencing various signaling pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Synthesis
The compound's structure features a chiral center at the 4-position of the glutamic acid backbone, which is crucial for its biological activity. The synthesis typically involves the introduction of the trifluoromethyl group and the benzyl substituent through various organic synthesis techniques, including asymmetric synthesis methods that ensure the desired stereochemistry is achieved.
This compound acts primarily as an allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors are critical for neurotransmission in the central nervous system and are implicated in numerous neurological disorders. The compound has been shown to enhance the potency of glutamate at mGluR4 without acting as a direct agonist, which suggests its role in fine-tuning glutamatergic signaling rather than merely activating the receptor directly .
Modulation of Glutamate Receptors
Research indicates that this compound can significantly potentiate responses at mGluR subtypes, particularly mGluR2 and mGluR3. In vitro studies demonstrate that this compound increases the efficacy of glutamate by enhancing receptor activation, leading to increased intracellular calcium mobilization and downstream signaling effects .
Neuroprotective Effects
In cellular models, this compound has exhibited neuroprotective properties. For instance, it has been shown to reduce oxidative stress-induced cytotoxicity in neuronal cell lines. This activity is believed to be mediated through modulation of glutamate levels and receptor activity, which can prevent excitotoxicity—a common pathway in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
- Neuroprotection in Animal Models : A study involving mice treated with this compound demonstrated a significant reduction in cognitive decline associated with induced neurodegeneration. Behavioral tests indicated improved memory retention and spatial learning abilities compared to control groups .
- Cancer Research : In vitro assays revealed that this compound could inhibit proliferation in certain cancer cell lines by modulating glutamate signaling pathways that are often dysregulated in tumors. The implications for therapeutic applications in oncology are currently being explored .
Data Table: Biological Activities Summary
Q & A
Basic: What synthetic strategies are recommended for preparing (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid with high enantiomeric purity?
Methodological Answer:
The synthesis typically involves stereoselective alkylation of a protected L-glutamic acid precursor. Key steps include:
- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the α-amino and γ-carboxylic acid moieties of L-glutamic acid, preventing undesired side reactions .
- Stereoselective alkylation : Employ chiral auxiliaries or catalysts to introduce the 4-trifluoromethyl-benzyl group at the C4 position while retaining the (4S) configuration. Asymmetric phase-transfer catalysis has been effective for similar glutamic acid derivatives .
- Deprotection and purification : Use acidic or hydrogenolytic conditions to remove protecting groups, followed by chiral HPLC (e.g., Chiralpak® IA/IB columns) to isolate the enantiopure product. Validate purity via H/F NMR and polarimetry .
Advanced: How can researchers address conflicting data in stereochemical purity assessments between HPLC and X-ray crystallography?
Methodological Answer:
Discrepancies may arise from:
- Dynamic interconversion : Check for temperature-dependent racemization using variable-temperature NMR. If interconversion occurs, lower HPLC temperatures or faster elution methods (e.g., UPLC) can mitigate this .
- Crystal packing effects : X-ray crystallography may stabilize minor conformers. Cross-validate with vibrational circular dichroism (VCD) to confirm absolute configuration .
- Quantitative NMR (qNMR) : Use enantiopure internal standards (e.g., Mosher’s acid) to quantify enantiomeric excess (ee) independently .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- Chiral HPLC : To confirm enantiopurity (e.g., Daicel Chiralpak® columns with hexane/isopropanol mobile phases) .
- Multinuclear NMR : H, C, and F NMR to verify structural integrity and substituent orientation .
- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI) in negative/positive ion modes for molecular weight confirmation .
- X-ray crystallography : For unambiguous determination of the (4S) configuration when crystallizable derivatives are synthesized .
Advanced: What challenges arise when adapting this compound for positron emission tomography (PET) imaging probes?
Methodological Answer:
Key challenges include:
- Radiolabeling efficiency : Introducing F or C isotopes without racemization. Use prosthetic groups (e.g., 4-nitrophenyl 2-F-fluoropropionate) for late-stage radiofluorination .
- In vivo stability : Monitor metabolic degradation via LC-MS of plasma samples from preclinical models. Modify the trifluoromethyl-benzyl group to reduce esterase susceptibility .
- Target specificity : Validate uptake mechanisms (e.g., system transporter affinity) using competitive assays with known inhibitors (e.g., sulfasalazine) in cancer cell lines .
Basic: How can reaction conditions be optimized to minimize racemization during synthesis?
Methodological Answer:
- Low-temperature alkylation : Perform reactions below -20°C to slow base-induced epimerization .
- Non-polar solvents : Use tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize transition states favoring the (4S) configuration .
- In situ monitoring : Employ real-time IR spectroscopy or inline HPLC to detect racemization and adjust conditions promptly .
Advanced: What strategies validate target engagement in cellular assays for this compound?
Methodological Answer:
- Competitive binding assays : Co-incubate with fluorescent probes (e.g., BODIPY-labeled glutamic acid analogs) and quantify displacement via flow cytometry .
- CRISPR knockouts : Generate cell lines lacking putative targets (e.g., transporter) to confirm mechanism-specific uptake .
- Metabolomic profiling : Use C-labeled compound to track incorporation into metabolic pathways (e.g., glutathione synthesis) via LC-MS .
Basic: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., glutamate receptors) to model binding poses .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water model) to assess stability over 100+ ns trajectories .
- Free-energy perturbation (FEP) : Calculate binding affinity differences between stereoisomers using Schrödinger’s FEP+ module .
Advanced: How do researchers resolve low yields in large-scale synthesis?
Methodological Answer:
- Flow chemistry : Implement continuous-flow systems to enhance mixing and heat transfer during alkylation .
- Design of experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., reagent stoichiometry, solvent ratio) .
- Catalyst recycling : Immobilize chiral catalysts on silica or polymer supports to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
